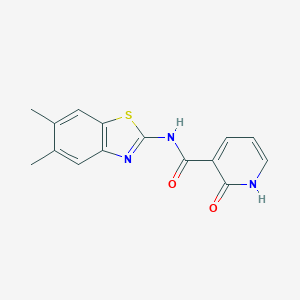
(4-Methoxyphenyl)(oxo)acetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(oxo)acetaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as p-anisoylacetone oxime or 4-Methoxyacetophenone oxime. It is a pale yellow crystalline solid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)(oxo)acetaldehyde oxime is not well understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in inflammation and tumor growth, making (4-Methoxyphenyl)(oxo)acetaldehyde oxime a potential anti-inflammatory and anti-tumor agent.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)(oxo)acetaldehyde oxime has been reported to exhibit various biochemical and physiological effects, including:
1. Anti-tumor activity: This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: (4-Methoxyphenyl)(oxo)acetaldehyde oxime has been reported to suppress the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
3. Anti-viral activity: This compound has been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Methoxyphenyl)(oxo)acetaldehyde oxime in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Another advantage is its potential as a lead compound for the development of new drugs.
However, one of the limitations of using (4-Methoxyphenyl)(oxo)acetaldehyde oxime is its low solubility in water, which can make it difficult to handle in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which can hinder its further development as a drug.
Orientations Futures
There are several future directions for research on (4-Methoxyphenyl)(oxo)acetaldehyde oxime, including:
1. Elucidating the mechanism of action: Further studies are needed to understand the mechanism of action of this compound, which can help in the development of new drugs.
2. Developing novel derivatives: The synthesis of novel derivatives of (4-Methoxyphenyl)(oxo)acetaldehyde oxime can lead to the discovery of new compounds with improved pharmacological properties.
3. Studying its potential as a metal chelator: (4-Methoxyphenyl)(oxo)acetaldehyde oxime has been reported to exhibit metal chelation properties, which can be explored for various applications such as wastewater treatment.
4. Investigating its potential as an anti-viral agent: Further studies are needed to explore the anti-viral activity of this compound against other viruses and to understand its mechanism of action against viruses.
Conclusion:
In conclusion, (4-Methoxyphenyl)(oxo)acetaldehyde oxime is a chemical compound that has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. However, further studies are needed to understand its mechanism of action and to explore its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of (4-Methoxyphenyl)(oxo)acetaldehyde oxime involves the reaction between p-anisoylacetone and hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium carbonate. The reaction takes place under reflux conditions for several hours, and the resulting product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(oxo)acetaldehyde oxime has been used in various scientific research applications, including:
1. Organic Synthesis: This compound has been used as a reagent in organic synthesis for the preparation of various compounds such as pyrazoles, isoxazoles, and pyridines.
2. Medicinal Chemistry: (4-Methoxyphenyl)(oxo)acetaldehyde oxime has shown potential as a lead compound for the development of new drugs. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities.
3. Material Science: This compound has also been used in the preparation of metal-organic frameworks (MOFs) and coordination polymers.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6- |
Clé InChI |
LANIGOHQUOHJPR-POHAHGRESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=N\O |
SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)


![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)







![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)